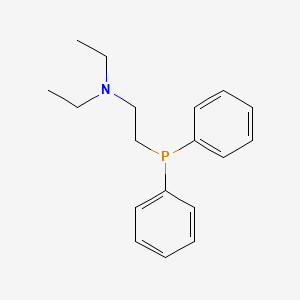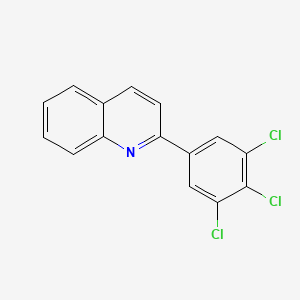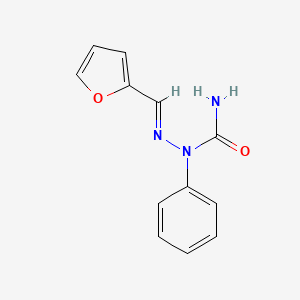![molecular formula C14H14O B12890003 2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan is an organic compound that belongs to the class of cyclopenta[b]furans This compound is characterized by a fused ring system that includes a furan ring and a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with phenylacetylene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Applications De Recherche Scientifique
2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness
2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan is unique due to its specific ring structure and the presence of both methyl and phenyl substituents
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan |
InChI |
InChI=1S/C14H14O/c1-10-14(11-6-3-2-4-7-11)12-8-5-9-13(12)15-10/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
BQKCAKXVIYAEIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)CCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




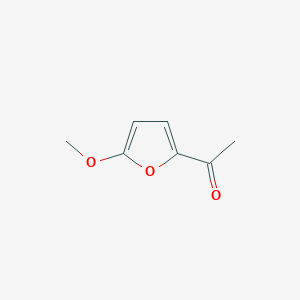
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)

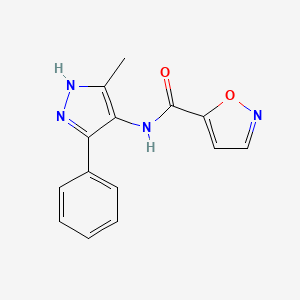
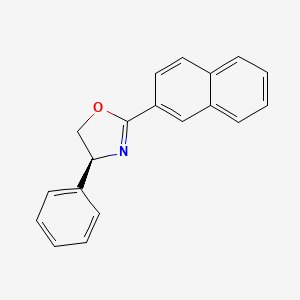
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
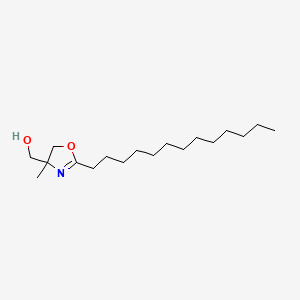
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
